molecular formula C9H5FO3 B2767487 5-Fluoro-1-benzofuran-4-carboxylic acid CAS No. 1782816-93-6

5-Fluoro-1-benzofuran-4-carboxylic acid

Cat. No.: B2767487
CAS No.: 1782816-93-6
M. Wt: 180.134
InChI Key: XOPTVRRITNEBNF-UHFFFAOYSA-N
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Description

5-Fluoro-1-benzofuran-4-carboxylic acid is a chemical compound with the molecular formula C9H5FO3 It is a derivative of benzofuran, a heterocyclic compound that contains a fused benzene and furan ring

Biochemical Analysis

Biochemical Properties

5-Fluoro-1-benzofuran-4-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as Src kinase, which is involved in cell signaling pathways . This inhibition is likely due to the binding of this compound to the active site of the enzyme, preventing its normal function. Additionally, the compound may interact with other proteins and biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, further influencing its biochemical properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory effect on Src kinase can lead to alterations in downstream signaling pathways, affecting processes such as cell proliferation, differentiation, and apoptosis . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding interaction with biomolecules, such as enzymes and proteins. The fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Additionally, the carboxylic acid group can participate in ionic interactions with positively charged residues, further stabilizing the binding. These interactions can result in changes in enzyme activity, protein conformation, and ultimately, cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable at room temperature, but its stability may be influenced by factors such as pH, temperature, and exposure to light . Over time, degradation products may form, potentially altering the compound’s biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although the specific nature of these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including cytotoxicity, organ damage, or disruption of normal physiological processes . Threshold effects have been noted in some studies, where a certain dosage level is required to achieve a significant biochemical or cellular response. Careful dosage optimization is essential to balance the desired effects with potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biochemical properties . These metabolic pathways can influence the compound’s bioavailability, distribution, and overall efficacy. Additionally, this compound may affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its uptake and localization . Once inside the cell, this compound can accumulate in specific compartments or organelles, depending on its physicochemical properties and interactions with cellular components. These distribution patterns can influence the compound’s activity and function, as well as its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using nickel or palladium, can also be employed for the cyclization of aryl acetylenes .

Industrial Production Methods

Industrial production of 5-Fluoro-1-benzofuran-4-carboxylic acid may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-benzofuran-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atom or carboxylic acid group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Fluoro-1-benzofuran-4-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-benzofuran-4-carboxylic acid
  • 5-Fluoro-3-benzofuran-4-carboxylic acid
  • 5-Fluoro-4-benzofuran-4-carboxylic acid

Uniqueness

5-Fluoro-1-benzofuran-4-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group on the benzofuran ring. This arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

IUPAC Name

5-fluoro-1-benzofuran-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO3/c10-6-1-2-7-5(3-4-13-7)8(6)9(11)12/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPTVRRITNEBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1OC=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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